molecular formula C12H25NO2 B13392253 2-aminododec-4-ene-1,3-diol

2-aminododec-4-ene-1,3-diol

Cat. No.: B13392253
M. Wt: 215.33 g/mol
InChI Key: NCNKWPUJUUMFNR-UHFFFAOYSA-N
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Description

2-aminododec-4-ene-1,3-diol is an organic compound characterized by the presence of an amino group, a double bond, and two hydroxyl groups. This compound is part of a broader class of amino alcohols, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminododec-4-ene-1,3-diol typically involves the selective functionalization of dodeceneThe reaction conditions often involve the use of osmium tetroxide or potassium permanganate for dihydroxylation, and ammonia or amines for the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, while maintaining the integrity of the double bond. The use of protective groups during synthesis can also help in achieving the desired product without side reactions.

Chemical Reactions Analysis

Types of Reactions

2-aminododec-4-ene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines are used under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated amino alcohols.

    Substitution: Formation of various amino alcohol derivatives.

Scientific Research Applications

2-aminododec-4-ene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminododec-4-ene-1,3-diol involves its interaction with cellular membranes and proteins. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in various biochemical reactions. The double bond allows for potential interactions with unsaturated fatty acids in cell membranes, influencing membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    2-aminooctadec-4-ene-1,3-diol: Similar structure but with a longer carbon chain.

    2-aminohexadec-4-ene-1,3-diol: Another homolog with a different chain length.

Uniqueness

2-aminododec-4-ene-1,3-diol is unique due to its specific chain length and the presence of both amino and hydroxyl functional groups.

Properties

IUPAC Name

2-aminododec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14/h8-9,11-12,14-15H,2-7,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNKWPUJUUMFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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